

3-Isopropyl-4-methoxyaniline chemical properties and structure

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Compound of Interest

Compound Name: 3-Isopropyl-4-methoxyaniline

Cat. No.: B1340655

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An In-depth Technical Guide to 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **3-Isopropyl-4-methoxyaniline** (CAS No. 91251-42-2). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed identifiers with predicted physicochemical and spectroscopic properties. It also outlines a generalized experimental protocol for its synthesis based on established chemical transformations of analogous compounds.

Chemical Structure and Identifiers

3-Isopropyl-4-methoxyaniline is an aromatic amine with an isopropyl group at position 3 and a methoxy group at position 4 of the aniline ring.

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|--|
| CAS Number | 91251-42-2[1][2] |
| Molecular Formula | C ₁₀ H ₁₅ NO[1][2] |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 3-isopropyl-4-methoxyaniline[1] |
| Synonyms | 4-amino-2-isopropylanisol, 4-Methoxy-3-(propan-2-yl)aniline[1] |
| InChI | 1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3[1] |
| InChIKey | IQZLIGNZLCVEKN-UHFFFAOYSA-N[1] |
| SMILES | <chem>CC(C)c1cc(N)ccc1OC</chem> |

Physicochemical Properties

Experimentally determined physicochemical data for **3-Isopropyl-4-methoxyaniline** are not readily available in the scientific literature. The properties of the closely related isomers, p-anisidine (4-methoxyaniline) and m-anisidine (3-methoxyaniline), are provided below for context. It is important to note that the introduction of the isopropyl group will influence these properties. For instance, the molecular weight is higher, which would typically lead to a higher boiling point, and the increased steric hindrance and altered polarity will affect melting point and solubility. One supplier describes **3-Isopropyl-4-methoxyaniline** as a liquid at room temperature[1].

Table 2: Physicochemical Properties of Related Isomers

| Property | 4-Methoxyaniline (p-anisidine) | 3-Methoxyaniline (m-anisidine) | 3-Isopropyl-4-methoxyaniline (Predicted/Inferred) |
|------------------|------------------------------------|-----------------------------------|--|
| Melting Point | 57.2 °C | < 0 °C[3] | Likely a low-melting solid or liquid |
| Boiling Point | 243 °C | 251 °C[3] | Expected to be > 250 °C |
| Density | 1.071 g/cm ³ (at 57 °C) | 1.096 g/mL (at 20 °C) [3] | Likely between 0.95-1.05 g/mL |
| Water Solubility | 21 g/L (at 20 °C) | Soluble | Expected to have low water solubility |
| Appearance | White to reddish crystalline solid | Pale yellow oily liquid[3] | Reported as a liquid[1] |

Spectroscopic Data (Predicted)

As experimental spectra are not available, predicted spectroscopic data is provided to aid in the characterization of **3-Isopropyl-4-methoxyaniline**.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|------------------------------|--------------------------------|--------------|-------------|
| Aromatic-H (multiple) | 6.6 - 7.0 | m | 3H |
| Methoxy (-OCH ₃) | ~3.8 | s | 3H |
| Isopropyl-CH | ~3.2 | sept | 1H |
| Amine (-NH ₂) | Broad signal, ~3.5 | s (broad) | 2H |
| Isopropyl-CH ₃ | ~1.2 | d | 6H |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |
|-----------------------------|--------------------------------|
| Aromatic C-NH ₂ | ~140 |
| Aromatic C-OCH ₃ | ~148 |
| Aromatic C-isopropyl | ~130 |
| Aromatic C-H (multiple) | 110 - 120 |
| Methoxy -OCH ₃ | ~55 |
| Isopropyl -CH | ~27 |
| Isopropyl -CH ₃ | ~23 |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Vibration | Predicted Wavenumber (cm ⁻¹) |
|------------------|--------------------------------|--|
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1500 - 1600 |
| N-H (amine) | Bend | 1580 - 1650 |
| C-O (ether) | Stretch | 1230 - 1270 (asymmetric), 1020-1060 (symmetric) |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

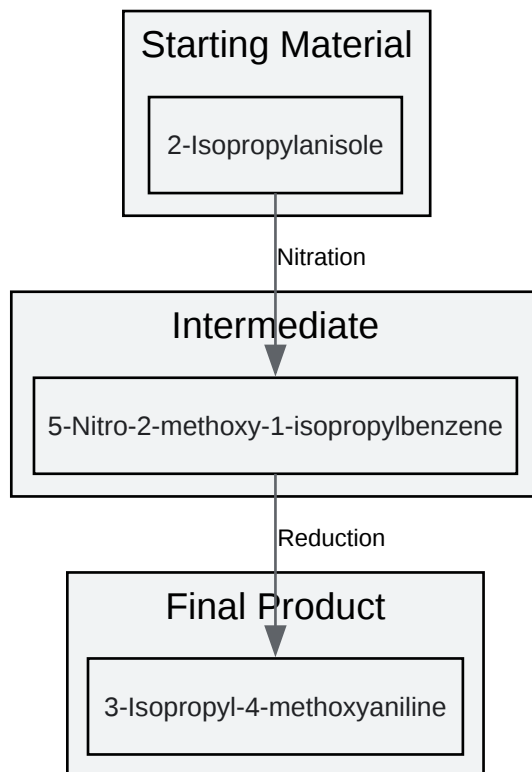
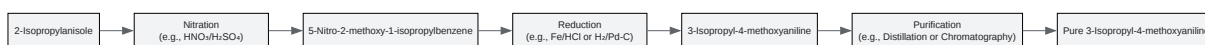
Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |
|-----|---|
| 165 | [M] ⁺ (Molecular ion) |
| 150 | [M - CH ₃] ⁺ |
| 122 | [M - C ₃ H ₇] ⁺ |

Experimental Protocols

A plausible synthetic route to **3-Isopropyl-4-methoxyaniline** involves the nitration of 2-isopropylanisole followed by the reduction of the resulting nitro compound.

Generalized Synthesis Workflow



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References

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